2-acetyl-3H-benzo[f]chromen-3-one
Description
Significance of Coumarin (B35378) and Benzo[f]coumarin Systems in Organic Synthesis and Medicinal Chemistry
Coumarins, formally known as 1,2-benzopyrones, are a well-established class of natural products found in numerous plants, fungi, and bacteria. researchgate.netnih.gov Their simple yet versatile structure has made them a cornerstone of medicinal chemistry and organic synthesis for decades. jmchemsci.comnih.govresearchgate.net The coumarin framework is recognized for its ability to interact with various enzymes and receptors within biological systems, leading to a wide spectrum of pharmacological activities. researchgate.netcolab.ws
The significance of these systems is underscored by their extensive range of biological properties, which are actively being explored for therapeutic applications.
Table 1: Investigated Biological Activities of Coumarin and Benzocoumarin Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anticancer | Derivatives have shown activity against various cancer cell lines, including breast, colon, and liver cancer. nih.govresearchgate.netnih.govmdpi.com | nih.govresearchgate.netnih.govmdpi.com |
| Anticoagulant | The discovery of dicoumarol, a natural anticoagulant, spurred the development of synthetic coumarin-based drugs like warfarin. researchgate.net | researchgate.net |
| Antimicrobial | Many coumarin and benzocoumarin derivatives exhibit inhibitory effects against various bacteria and fungi. nih.govresearchgate.netajol.info | nih.govresearchgate.netajol.info |
| Antioxidant | The phenolic nature of some coumarins allows them to act as scavengers of free radicals. nih.govresearchgate.net | nih.govresearchgate.net |
| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory properties. nih.gov | nih.gov |
| Antiviral | Research has indicated potential antiviral activity, including against HIV. nih.govresearchgate.net | nih.govresearchgate.net |
| Enzyme Inhibition | Benzocoumarins have been studied for their ability to inhibit enzymes like acetylcholinesterase. researchgate.netugm.ac.id | researchgate.netugm.ac.id |
| Fluorescent Probes | The inherent fluorescent properties of the coumarin scaffold are utilized in developing sensors for biological systems. nih.govontosight.ai | nih.govontosight.ai |
In organic synthesis, the coumarin scaffold is typically constructed through several classic condensation reactions, providing a reliable foundation for creating a vast library of derivatives. nih.govcolab.ws The benzocoumarin subgroup, including benzo[f]coumarins, builds upon this foundation, offering a more complex and rigid structure that has become a "hot topic" in drug discovery. jmchemsci.com
Role of 2-Acetyl-3H-benzo[f]chromen-3-one as a Versatile Synthetic Intermediate
This compound, also known as 3-acetylbenzo[f]coumarin, is a synthetic derivative that serves as a highly valuable intermediate in the construction of more complex heterocyclic systems. ontosight.aistmjournals.com Its chemical utility stems from the presence of reactive sites: the acetyl group and the activated double bond within the pyrone ring of the coumarin core.
The acetyl group provides a handle for a variety of chemical transformations. For instance, it can undergo Claisen-Schmidt condensation with aldehydes to form chalcones. ugm.ac.id These benzo[f]coumarin chalcones are themselves important intermediates, which can be cyclized with reagents like urea, thiourea (B124793), or guanidine (B92328) to produce novel pyrimidine (B1678525) derivatives fused to the coumarin system. ugm.ac.id
Furthermore, the acetyl group can react with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a reactive enaminone intermediate. stmjournals.com This intermediate is a key precursor for synthesizing fused heterocyclic systems, such as pyridotriazolopyrimidinones, by reacting it with compounds like 6-aminothiouracil and subsequently with hydrazonoyl halides. stmjournals.com The stability and solubility of this compound in various organic solvents make it a practical and useful starting material for these multi-step synthetic sequences. ontosight.ai
Table 2: Properties of this compound
| Property | Value/Description | References |
|---|---|---|
| Molecular Formula | C₁₅H₁₀O₃ | uni.lu |
| Molecular Weight | 254.25 g/mol | ontosight.ai |
| IUPAC Name | 2-acetylbenzo[f]chromen-3-one | nih.gov |
| Synonyms | 3-Acetylbenzo[f]coumarin, 2AHBC | ontosight.ainih.gov |
| Appearance | Synthetic organic compound | ontosight.ai |
| Key Structural Features | Benzo[f]chromen-3-one backbone with an acetyl group at the 2-position. | ontosight.ai |
Overview of Current Academic Research Trajectories for this compound
Current research on this compound is primarily focused on leveraging its synthetic versatility to explore new chemical entities with potential biological applications. The compound itself has been investigated for several biological activities, forming a baseline for further derivatization.
Key research directions include:
Exploring Inherent Biological Activity: Studies have indicated that this compound possesses antimicrobial properties against certain bacteria and fungi, as well as potential anticancer activity. ontosight.ai These findings suggest that the core structure itself is biologically active and warrants further investigation. ontosight.ai
Development of Novel Therapeutics: A significant trajectory involves using the compound as a scaffold to synthesize more complex molecules with targeted biological functions. A notable example is its use in creating novel acetylcholinesterase (AChE) inhibitors, which are relevant in the study of neurodegenerative diseases. ugm.ac.id Researchers have synthesized benzo[f]coumarin-pyrimidine hybrids derived from this starting material and evaluated their anti-AChE activity. ugm.ac.id
Synthesis of Fused Heterocyclic Systems: There is a continued interest in using this compound to build polycyclic and fused heterocyclic systems. stmjournals.com These complex structures are of interest in medicinal chemistry because they allow for the exploration of a wider chemical space and the potential for highly specific biological interactions.
Fluorescent Applications: The fluorescent properties of the coumarin core are also a subject of interest. ontosight.ai Research has explored the potential of this compound and its derivatives as candidates for fluorescence-based assays and imaging techniques. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
2-acetylbenzo[f]chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-9(16)12-8-13-11-5-3-2-4-10(11)6-7-14(13)18-15(12)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMPJVJAALGMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353684 | |
| Record name | 2-acetyl-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-80-0 | |
| Record name | 2-acetyl-3H-benzo[f]chromen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYL-3H-BENZO(F)CHROMEN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization Strategies of 2 Acetyl 3h Benzo F Chromen 3 One
Synthesis of Chalcone (B49325) Analogues
A significant derivatization strategy for 2-acetyl-3H-benzo[f]chromen-3-one involves its conversion into chalcone analogues. This transformation is typically achieved through a Claisen-Schmidt condensation reaction, where the acetyl group of the benzo[f]chromen-3-one derivative reacts with various aromatic aldehydes in the presence of a basic catalyst. researchgate.netnih.gov
The synthesis of these chalcones is a cornerstone for creating a library of hybrid molecules. For instance, a benzo[f]coumarin chalcone was prepared by reacting this compound with 4-hydroxybenzaldehyde (B117250) in a basic medium. researchgate.net This resulting chalcone can then undergo further modifications, such as esterification with carboxylic acids, to produce more complex derivatives. researchgate.net The general procedure for synthesizing these chalcones often involves dissolving the 3-acetyl-4-hydroxycoumarin and a substituted aromatic aldehyde in a solvent like chloroform (B151607), followed by the addition of a catalytic amount of piperidine (B6355638) and refluxing the mixture. nih.gov
The table below showcases examples of chalcone analogues synthesized from coumarin (B35378) derivatives, illustrating the versatility of this reaction.
| Starting Acetyl Compound | Aldehyde | Catalyst | Product | Reference |
| 3-Acetyl-4-hydroxycoumarin | Substituted aromatic aldehydes | Piperidine | (E)-4-hydroxy-3-(3'-arylacryloyl)-2H-benzopyran-2-one | nih.gov |
| 6-Acetyl-2(3H)-benzoxazolone | 4-Hydroxybenzaldehyde | Hydrochloric acid | 6-(E)-3-((4-hydroxyphenyl)acryloyl)benz[d]oxal-2(3H)-one | ucl.ac.be |
| 6-Acetyl-2(3H)-benzoxazolone | 3,5-Di-t-butyl-4-hydroxybenzaldehyde | KSF Montmorillonite | 6-(E)-3-((3,5-di-t-butyl-4-hydroxyphenyl)acryloyl)benz[d]oxal-2(3H)-one | ucl.ac.be |
| This compound | 4-Hydroxybenzaldehyde | Basic medium | Benzo[f]coumarin chalcone | researchgate.net |
Formation of Hydrazone Derivatives
The acetyl group of this compound is also reactive towards hydrazine (B178648) derivatives, leading to the formation of hydrazones. dergipark.org.tr This reaction involves the condensation of the carbonyl group of the acetyl moiety with the primary amine group of a hydrazine compound. nih.govnih.gov
For example, the reaction of 3-acetyl-6-methyl-2H-chromen-2-one with thiosemicarbazide (B42300) in the presence of concentrated hydrochloric acid yields the corresponding thiosemicarbazone, a type of hydrazone derivative. frontiersin.org Similarly, cyanoacetylhydrazine can react with acetylpyridines to form hydrazide-hydrazone derivatives. nih.gov The formation of hydrazones is a versatile method for introducing new functional groups and extending the molecular framework of the parent compound. dergipark.org.trresearchgate.net
The following table provides examples of hydrazone formation from various acetyl compounds.
| Acetyl Compound | Hydrazine Derivative | Product | Reference |
| 3-Acetyl-6-methyl-2H-chromen-2-one | Thiosemicarbazide | 2-(1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | frontiersin.org |
| Cyanoacetylhydrazine | 3-Acetylpyridine | Hydrazide-hydrazone derivative | nih.gov |
| N-aminomorpholine | Functionally substituted benzaldehydes | N-aminomorpholine hydrazones | nih.gov |
| 3-Acetyl-8-ethoxycoumarin | Thiosemicarbazide | Ethylidenehydrazinecarbothioamide derivative | researchgate.net |
Cycloaddition Reactions for Heterocyclic Integration
Cycloaddition reactions provide a powerful tool for integrating new heterocyclic rings onto the this compound scaffold, leading to the creation of complex hybrid molecules.
Click Chemistry Approaches for Triazole Incorporation
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to synthesize 1,2,3-triazole-containing hybrids of benzo[f]chromen-3-one. researchgate.netresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, a highly efficient and regioselective process. researchgate.netnih.gov
In a typical synthetic route, a propargylated derivative of the benzo[f]chromen-3-one is first prepared. This alkyne-functionalized molecule then undergoes a click reaction with an organic azide in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole hybrid. researchgate.net This methodology has been successfully used to incorporate triazole moieties into various heterocyclic structures, including coumarins and benzimidazoles. researchgate.netnih.gov
| Alkyne-functionalized Precursor | Azide Compound | Catalyst | Product | Reference |
| 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole | Organic azides | Copper(I) | Benzimidazole/1,2,3-triazole hybrids | nih.gov |
| Propargylated coumarin derivative | Organic azides | Copper(I) | Coumarin-1,2,3-triazole hybrids | researchgate.net |
| General alkyne | Organic azide | Ruthenium or Copper | 1,2,3-Triazole derivative | researchgate.net |
Synthesis of Thiazole-Bearing Derivatives
The integration of a thiazole (B1198619) ring onto the benzo[f]chromen-3-one framework can be achieved through various synthetic strategies. One common method involves the Hantzsch thiazole synthesis. researchgate.net This typically requires the preparation of a 2-(2-bromoacetyl)-3H-benzo[f]chromen-3-one intermediate. researchgate.net This α-haloketone can then react with a thiourea (B124793) or thioamide derivative to construct the thiazole ring. nih.gov
For example, 3-(2-bromoacetyl)-2H-chromen-2-ones have been reacted with N-substituted thioureas to synthesize a series of thiazole-containing coumarin derivatives. researchgate.net These reactions highlight the utility of the bromoacetyl derivative as a key building block for accessing thiazole-functionalized benzo[f]chromen-3-ones. researchgate.net
| Starting Material | Reagent | Product | Reference |
| 2-(2-Bromoacetyl)-3H-benzo[f]chromen-3-one | Thiourea/Thioamide | Thiazole-bearing benzo[f]chromen-3-one | researchgate.netnih.gov |
| 3-(2-Bromoacetyl)-2H-chromen-2-one | N-substituted thiourea | Thiazolyl-coumarin hybrid | researchgate.net |
| Isatin (B1672199), ammonium (B1175870) thiocyanate, arylaldehydes | - | 2-Aryl-4H- researchgate.netnih.gov-thiazolo[4,5-b]indoles | researchgate.net |
Functionalization via Nucleophilic and Electrophilic Reactions
The benzo[f]chromen-3-one core and its derivatives can undergo further functionalization through reactions with nucleophilic and electrophilic reagents, allowing for the construction of novel and complex molecular architectures.
Reactions with Indole (B1671886) for Novel Architectures
The reaction of indole with derivatives of this compound can lead to the formation of unique and complex heterocyclic systems. While direct reactions with the parent compound are not extensively detailed, related transformations highlight the potential for such synthetic routes. For instance, the synthesis of 2-aryl-4H- researchgate.netnih.gov-thiazolo[4,5-b]indoles involves a three-component one-pot condensation of isatin (an indole derivative), ammonium thiocyanate, and arylaldehydes, showcasing the integration of indole and thiazole moieties. researchgate.net
Halogenation Reactions (e.g., Bromination)
The methyl group of the acetyl moiety in this compound is susceptible to halogenation, particularly bromination, to yield α-halo-substituted ketones. These derivatives serve as important intermediates for the synthesis of various heterocyclic compounds.
A key example of this transformation is the synthesis of 2-(2-bromoacetyl)-3H-benzo[f]chromen-3-one . sigmaaldrich.com While specific synthetic procedures for the bromination of this compound are not extensively detailed in the available literature, the synthesis of analogous brominated coumarins, such as 3-(2-bromoacetyl)-2H-chromen-2-one, is well-documented. mdpi.comresearchgate.net These reactions typically involve the treatment of the acetylcoumarin with bromine in a suitable solvent like acetic acid or chloroform. The resulting α-bromoketone is a versatile precursor for constructing molecules incorporating thiazole, thiophene, pyrazole, and other heterocyclic systems through reactions with various nucleophiles. mdpi.com
Table 1: Brominated Derivative of this compound
| Compound Name | CAS Number | Molecular Formula | Reference |
|---|
Esterification and Other Acylation Reactions
Detailed literature specifically documenting the esterification or other acylation reactions directly on the acetyl group of this compound is scarce. However, based on the general reactivity of methyl ketones, several transformations are chemically plausible. For instance, the acetyl group could potentially undergo a haloform reaction in the presence of a base and a halogen to yield a carboxylic acid (3-oxo-3H-benzo[f]chromene-2-carboxylic acid) after acidification. This carboxylic acid could then be subjected to standard esterification conditions to produce various esters.
Furthermore, the acetyl group could be a site for Claisen condensation reactions with esters, leading to the formation of β-dicarbonyl compounds, which are valuable synthetic intermediates. These potential reactions, while not explicitly reported for this specific molecule, represent standard transformations for the acetyl functional group.
Coordination Chemistry: Synthesis and Characterization of Metal Complexes
The ability of this compound to form Schiff base ligands makes it a valuable precursor in the field of coordination chemistry. These ligands can chelate with various metal ions, leading to the formation of stable and structurally diverse metal complexes.
Design and Preparation of Schiff Base Ligands from this compound
Schiff base ligands are typically synthesized through the condensation reaction between the carbonyl group of an aldehyde or ketone and a primary amine. The acetyl group of this compound can react with a variety of primary amines to form the corresponding imine or Schiff base.
Complexation with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Ru, Rh, Ir)
Schiff base ligands derived from acetyl-coumarin scaffolds are excellent chelating agents for a wide array of transition metal ions. The resulting metal complexes have been studied for their diverse structural and electronic properties.
Although no specific metal complexes of Schiff bases derived directly from this compound are described in the reviewed literature, the complexation behavior can be inferred from analogous systems. For example, Zn(II) complexes of Schiff bases derived from 3-acetyl-2H-chromen-2-one and various anilines have been synthesized and characterized. asianpubs.org These are typically formed by reacting the Schiff base ligand with a zinc salt in a 2:1 ligand-to-metal molar ratio, resulting in complexes with a general formula of [Zn(L)₂]. asianpubs.org
Similarly, Schiff bases derived from other coumarins and related chromones have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). researchgate.nettsijournals.comresearchgate.net These complexes often exhibit octahedral or square planar geometries, depending on the metal ion and the specific ligand structure. researchgate.nettsijournals.com Ruthenium complexes with Schiff base ligands are also known, often synthesized from Ru(III) precursors to form stable Ru(II) or Ru(III) complexes. researchgate.net
Information regarding the complexation of these types of ligands with Rhodium (Rh) and Iridium (Ir) is not prevalent in the scientific literature.
Table 2: Representative Metal Complexes with Analogous Coumarin-Derived Schiff Base Ligands
| Metal Ion | Starting Coumarin | General Complex Stoichiometry (Ligand:Metal) | Proposed Geometry | Reference |
|---|---|---|---|---|
| Zn(II) | 3-Acetyl-2H-chromen-2-one | 2:1 | Tetrahedral | asianpubs.org |
| Co(II) | 3-Formylchromone | 2:1 | Octahedral | researchgate.net |
| Ni(II) | 2-Sulphanilamidopyridine derivative | 2:1 | Octahedral | researchgate.net |
| Cu(II) | 3-Acetylcoumarin | 1:1 | - | researchgate.net |
This table illustrates the common coordination patterns observed for this class of compounds, which are expected to be similar for Schiff bases derived from this compound. The actual geometry and stoichiometry would be confirmed by techniques such as elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Acetyl 3h Benzo F Chromen 3 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR have been employed to characterize 2-acetyl-3H-benzo[f]chromen-3-one.
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts are influenced by the solvent used for analysis, with data commonly reported in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.orgscispace.comsci-hub.se
In DMSO-d₆, the spectrum shows a characteristic singlet for the methyl protons of the acetyl group at approximately 2.66 ppm. rsc.org The aromatic protons resonate in the downfield region, typically between 7.44 and 9.28 ppm. rsc.orgsci-hub.se A prominent singlet at 9.28 ppm is assigned to the proton at the 4-position of the benzocoumarin nucleus. rsc.orgsci-hub.box Other signals include a doublet at 8.63 ppm (J = 8.4 Hz), a doublet at 8.33 ppm (J = 9.0 Hz), a doublet at 8.09 ppm (J = 8.0 Hz), and multiplets for the remaining aromatic protons. rsc.org
When analyzed in CDCl₃, the acetyl methyl protons appear as a singlet at 2.80 ppm. scispace.com The aromatic protons show signals at 7.48 ppm (doublet, J = 3 Hz), 7.63 ppm (triplet, J = 2 Hz), and a singlet for the H-4 proton at 9.26 ppm. scispace.comsci-hub.se
Table 1: ¹H NMR Spectroscopic Data for this compound| Chemical Shift (δ ppm) | Solvent | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| 9.28 | DMSO-d₆ | Singlet | - | H-4 | rsc.org |
| 8.63 | DMSO-d₆ | Doublet | 8.4 | Aromatic H | rsc.org |
| 8.33 | DMSO-d₆ | Doublet | 9.0 | Aromatic H | rsc.org |
| 8.09 | DMSO-d₆ | Doublet | 8.0 | Aromatic H | rsc.org |
| 7.79 | DMSO-d₆ | Doublet of Doublet of Doublets | 8.3, 7.0, 1.2 | Aromatic H | rsc.org |
| 7.70–7.60 | DMSO-d₆ | Multiplet | - | Aromatic H | rsc.org |
| 2.66 | DMSO-d₆ | Singlet | - | -COCH₃ | rsc.org |
| 9.26 | CDCl₃ | Singlet | - | H-4 | sci-hub.se |
| 2.80 | CDCl₃ | Singlet | - | -COCH₃ | scispace.com |
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, key signals include those for the two carbonyl carbons (one from the lactone ring and one from the acetyl group), which appear far downfield.
In DMSO-d₆, the acetyl carbonyl carbon resonates at 195.59 ppm, while the lactone carbonyl carbon appears at 158.91 ppm. rsc.org The other sp² hybridized carbons of the aromatic and pyrone rings are observed between 112.83 and 155.81 ppm. rsc.org The methyl carbon of the acetyl group gives a signal in the upfield region at 30.58 ppm. rsc.org
In CDCl₃, similar characteristic shifts are observed, with the acetyl carbonyl carbon at 195.6 ppm and the lactone carbonyl at 159.4 ppm. sci-hub.se The methyl carbon is found at 30.7 ppm. sci-hub.se
Table 2: ¹³C NMR Spectroscopic Data for this compound| Chemical Shift (δ ppm) | Solvent | Assignment | Reference |
|---|---|---|---|
| 195.59 | DMSO-d₆ | C=O (acetyl) | rsc.org |
| 158.91 | DMSO-d₆ | C=O (lactone) | rsc.org |
| 155.81 - 112.83 | DMSO-d₆ | Aromatic & Vinylic Carbons | rsc.org |
| 30.58 | DMSO-d₆ | -CH₃ | rsc.org |
| 195.6 | CDCl₃ | C=O (acetyl) | sci-hub.se |
| 159.4 | CDCl₃ | C=O (lactone) | sci-hub.se |
| 156.1 - 112.7 | CDCl₃ | Aromatic & Vinylic Carbons | sci-hub.se |
| 30.7 | CDCl₃ | -CH₃ | sci-hub.se |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm its structure. sci-hub.segoogle.com The most prominent features are the strong stretching vibrations of the two carbonyl groups. The lactone carbonyl (C=O) stretch is observed around 1724-1733 cm⁻¹. google.comniscpr.res.in The acetyl carbonyl (C=O) stretch appears at a lower frequency, typically in the range of 1671-1705 cm⁻¹. google.comniscpr.res.in
Other significant bands include aromatic C-H stretching vibrations above 3000 cm⁻¹ (e.g., 3065 cm⁻¹), aromatic C=C ring breathing vibrations around 1553-1556 cm⁻¹, and the C-O-C stretching of the lactone ring near 1228-1238 cm⁻¹. google.comniscpr.res.in
Table 3: FT-IR Spectroscopic Data for this compound| Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 3065 | Aromatic C-H Stretch | google.com |
| 1724-1733 | Lactone C=O Stretch | google.comniscpr.res.in |
| 1671-1705 | Acetyl C=O Stretch | google.comniscpr.res.in |
| 1553-1556 | Aromatic C=C Stretch | google.comniscpr.res.in |
| 1228-1238 | C-O-C Stretch | google.comniscpr.res.in |
Electronic Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
The UV-Vis absorption spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system. In a study involving Schiff base derivatives, the parent compound this compound showed a UV-Vis absorption maximum at 255.0 nm. niscpr.res.in Studies on its fluorescence quenching behavior have also been conducted, utilizing its absorption and emission properties. acs.orgresearchgate.net The spectroscopic properties are often studied in various solvents to understand the effect of the environment on the electronic transitions. acs.org
Table of Compounds
Biological Research Perspectives of 2 Acetyl 3h Benzo F Chromen 3 One and Its Derivatives in Vitro and Mechanistic Studies
Antimicrobial Research
Studies have indicated that 2-acetyl-3H-benzo[f]chromen-3-one and its structural analogs possess antimicrobial properties, suggesting their potential as foundational structures for the development of new agents against pathogenic microbes. ontosight.ai
Derivatives of benzo[h]coumarin, which are structurally related to benzo[f]chromen-3-one, have been synthesized and evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net In these studies, some of the synthesized compounds demonstrated notable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net For instance, certain novel heterocyclic derivatives showed significant inhibition zones against these pathogens, in some cases comparable to standard antibiotics. researchgate.net One particular derivative, compound (6b) in a study, showed the most effective inhibition against S. aureus. researchgate.net
Research into essential oils containing various chemical constituents has also highlighted compounds that are effective against plant pathogens like Pectobacterium carotovorum subsp. carotovorum (Pcc), a Gram-negative bacterium responsible for soft rot in vegetables. nih.gov While not directly involving this compound, this research demonstrates the importance of finding new agents to combat such phytopathogens. nih.gov
| Derivative Type | Target Pathogen | Observed Activity |
| Benzo[h]coumarinyl heterocycle (Compound 6b) | Staphylococcus aureus | Highest inhibition zone among tested compounds. researchgate.net |
| Benzo[h]coumarinyl heterocycle (Compound 5a) | Escherichia coli | Significant inhibition zone. researchgate.net |
The scope of antimicrobial research extends to antifungal activity. Studies have shown that this compound exhibits activity against certain fungi. ontosight.ai Research on other complex heterocyclic compounds has demonstrated activity against Candida albicans, a common opportunistic fungal pathogen in humans. semanticscholar.org For example, in tests involving various synthesized compounds, some have shown measurable minimum inhibitory concentrations (MIC) against C. albicans, indicating potential for antifungal applications. semanticscholar.org
The primary method for evaluating the antimicrobial activity of these compounds in vitro is the agar (B569324) well diffusion assay. nih.gov This technique involves creating a "zone of inhibition," a clear area around a disc or well containing the test compound where microbial growth is prevented. semanticscholar.org The size of this zone is proportional to the inhibitory power of the compound. semanticscholar.org This method is widely used to screen new compounds for potential antibacterial and antifungal properties. nih.gov
Mechanistic studies on other antimicrobial agents have shown that they can act by destroying the bacterial cell morphology. nih.gov This can include damaging the cell wall, disrupting the integrity and permeability of the cell membrane, and altering membrane potential, ultimately leading to cell death. nih.gov While specific mechanistic studies on this compound are not extensively detailed, these are the likely pathways by which it and its derivatives exert their antimicrobial effects.
Anticancer and Antitumor Research
A significant body of research has been dedicated to investigating the anticancer potential of this compound and, more extensively, its derivatives. ontosight.aimdpi.com These compounds have been evaluated against a wide array of human cancer cell lines, with many derivatives showing promising cytotoxic activity. nih.govnih.govnih.gov
The cytotoxic effects of benzo[f]chromene derivatives have been tested against numerous human tumor cell lines. For example, a series of substituted aminomethylbenzocoumarin derivatives were tested for their anticancer activity against the A549 human lung carcinoma cell line. researchgate.net Some of these compounds showed excellent growth inhibitory activity, with certain derivatives demonstrating potent antimitotic activity against A549 cells. researchgate.net Similarly, new acetoxycoumarin derivatives were evaluated against A549 cells, with one compound in particular showing the highest cytotoxic activity. iiarjournals.orgiiarjournals.org
While specific studies on Ehrlich Ascites, NCI-H460, and C6 rat glioma cell lines are less commonly reported in the available literature, extensive research has been conducted on other important cancer cell lines. These include:
MCF-7 (Breast adenocarcinoma) nih.govnih.govnih.gov
HCT-116 (Colon carcinoma) nih.govnih.govnih.gov
HepG-2 (Hepatocellular carcinoma) nih.govnih.govnih.gov
PC-3 (Prostate cancer) mdpi.comnih.gov
SKOV-3 (Ovarian cancer) mdpi.comnih.gov
HeLa (Cervical cancer) mdpi.comnih.gov
The results from these assays, typically measured by IC50 values (the concentration required to inhibit the growth of 50% of cells), indicate that the cytotoxic efficacy is highly dependent on the specific chemical substitutions on the benzo[f]chromene core structure. nih.gov
| Compound/Derivative Class | Cell Line | Activity/Result (IC50) |
| Substituted aminomethylbenzocoumarins (e.g., 8a, 8f) | A549 (Lung) | Promising anticancer agent at low concentrations. researchgate.net |
| Substituted aminomethylbenzocoumarins (e.g., 8g, 8i) | A549 (Lung) | Excellent antimitotic activity with IC50 of 0.32 and 19.98 nM. researchgate.net |
| Acetoxycoumarin derivative (Compound 7) | A549 (Lung) | LD50 of 48.1 μM. iiarjournals.orgiiarjournals.org |
| 1H-Benzo[f]chromene derivatives | MCF-7, HCT-116, HepG-2 | Many derivatives displayed excellent to modest growth inhibitory activity. nih.govnih.gov |
| 9-Hydroxy-1H-benzo[f]chromene derivatives | PC-3, SKOV-3, HeLa | Several compounds identified as potent derivatives compared to standards. nih.gov |
Research into the anticancer mechanisms of benzochromene derivatives suggests they can induce cell death through apoptosis. nih.govresearchgate.net Morphological studies and assays for phosphatidylserine (B164497) expression have confirmed that the cytotoxic activity in breast cancer cells occurs via the induction of apoptosis. researchgate.net
One proposed mechanism for this apoptosis induction is the modulation of intracellular reactive oxygen species (ROS). researchgate.net An increase in ROS generation has been observed in human breast cancer cell lines after treatment with benzochromene derivatives. researchgate.net This increase in oxidative stress can lead to DNA damage and trigger the apoptotic cascade. researchgate.netnih.gov
Furthermore, certain 1H-benzo[f]chromene derivatives have been shown to inhibit cell proliferation by inducing cell cycle arrest. nih.gov Depending on the specific derivative, treated MCF-7/ADR (doxorubicin-resistant breast cancer) cells were found to accumulate in the G1, S, or G1/S phases of the cell cycle, thereby preventing their division and growth. nih.gov The 3-amino substituent of 1H-benzo[f]chromenes has also been linked to anti-proliferative properties through DNA binding and inhibition of the Bcl-2 protein, a key regulator of apoptosis. mdpi.com
Antioxidant Properties and Redox Modulation
The antioxidant capabilities of this compound and its derivatives have been a significant focus of research, with studies evaluating both their direct antioxidant effects and their ability to modulate the cellular redox environment.
In Vitro Antioxidant Activity Evaluation
A variety of in vitro assays have demonstrated the antioxidant potential of this class of compounds. ontosight.ainih.govresearchgate.netscispace.comrjptonline.org The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed to evaluate this activity. researchgate.netresearchgate.net For instance, metal complexes of a Schiff base derived from a benzo[f]chromen-3-one structure have shown antioxidant activity when measured by the DPPH method. bohrium.com Additionally, newly synthesized coumarin (B35378) derivatives have been screened for their antioxidant activity, with some showing high protective effects against DNA damage. nih.gov
Table 2: In Vitro Antioxidant Activity of Benzo[f]chromen-3-one Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
|---|---|---|---|
| Metal complexes of a benzo[f]chromen-3-one Schiff base | DPPH | The complexes exhibited antioxidant activity. | bohrium.com |
| Novel coumarin derivatives | Not specified | Found to have antioxidant activity and protective effects against DNA damage. | nih.gov |
| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | DPPH, ABTS | The hybrid compounds demonstrated notable antioxidant activity. | nih.gov |
Regulation of Intracellular Redox State in Cellular Models
Beyond direct radical scavenging, derivatives of this compound have been shown to influence the intracellular redox state in cellular models. archivog.comcolab.ws A study on new indole-containing benzo[f]coumarin derivatives revealed their ability to regulate the redox state in rat glioma C6 cells. This was evidenced by a decrease in the concentration of intracellular hydrogen peroxide and an increase in the level of reduced glutathione. archivog.comcolab.ws These compounds also demonstrated a protective effect on cells under conditions of exogenous hydrogen peroxide, acting as antioxidants and restoring the redox balance. archivog.comcolab.ws
Anti-inflammatory Research (for specific derivatives)
The anti-inflammatory potential of this compound derivatives is another promising area of research. ontosight.aiscispace.comrjptonline.orgresearcher.life Some of these compounds are considered interesting candidates for addressing diseases associated with inflammation. ontosight.ai
A notable study involved the synthesis of novel 3H-benzo[f]chromen-3-one derivatives that incorporate non-steroidal anti-inflammatory drug (NSAID) moieties. researchgate.net This was achieved by first preparing a benzo[f]coumarin chalcone (B49325), which was then esterified with carboxylic acids from NSAIDs. researchgate.net Furthermore, in silico studies have suggested that benzo[f]chromen-3-one has the potential to inhibit NF-κB (nuclear factor kappa B), a crucial regulatory molecule in inflammatory pathways. japsonline.com The suppression of NF-κB is a known mechanism for the anti-inflammatory action of many plant-derived compounds. japsonline.com
DNA Binding and Interaction Studies (for metal complexes)
Metal complexes of Schiff bases derived from this compound have been synthesized and studied for their ability to bind and interact with DNA. bohrium.combohrium.comresearchgate.net These interactions are often investigated using techniques such as viscosity measurements and fluorescence studies to determine the mode of binding to calf thymus DNA (CT-DNA). bohrium.com
Molecular docking studies have been instrumental in visualizing the potential interactions between these metal complexes and DNA at a molecular level. bohrium.com For instance, research on transition metal complexes of a Schiff base derived from this compound has utilized molecular docking to understand the binding to bacterial DNA gyrase. researchgate.net These studies are crucial in elucidating the mechanism of action for the antimicrobial and potential anticancer properties of these compounds. bohrium.combohrium.com
Photophysical and Spectroscopic Investigations of 2 Acetyl 3h Benzo F Chromen 3 One
Fluorescence Quenching Mechanisms
The fluorescence of 2-acetyl-3H-benzo[f]chromen-3-one can be diminished or "quenched" through various intermolecular processes. The study of these mechanisms reveals information about the excited state of the molecule and its interactions with quenching agents.
Static and Dynamic Quenching Analysis
Investigations into the fluorescence quenching of this compound, particularly with aniline (B41778) as the quencher, have demonstrated the simultaneous presence of both static and dynamic quenching mechanisms. nih.govresearchgate.netnih.gov The distinction between these two pathways is achieved by comparing steady-state and time-resolved fluorescence measurements. nih.gov
Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (2AHBC) and the quencher (aniline). This complex reduces the population of fluorophores available for excitation. In contrast, dynamic quenching, or collisional quenching, occurs when the quencher collides with the fluorophore after it has been excited, leading to non-radiative de-excitation back to the ground state. The upward curvature observed in Stern-Volmer plots for 2AHBC at high quencher concentrations is a strong indicator of the coexistence of both static and dynamic quenching. researchgate.net The presence of static quenching is further confirmed by models such as the sphere of action model. nih.govresearchgate.net
Stern-Volmer Plot Analysis and Deviations from Linearity
The relationship between fluorescence intensity and quencher concentration is commonly analyzed using the Stern-Volmer (S-V) equation. For this compound, studies consistently show that S-V plots exhibit a positive, upward deviation from linearity, especially when quenched by aniline in various solvents and binary solvent mixtures. researchgate.netresearchgate.netnih.gov
A linear S-V plot typically signifies a single quenching mechanism (either purely static or purely dynamic). The observed upward curvature in the case of 2AHBC indicates that both static and dynamic quenching processes are at play. nih.gov At lower quencher concentrations, the relationship may appear linear, but as the concentration increases, the contribution from the static component becomes more significant, leading to the positive deviation. researchgate.net This non-linear behavior can be analyzed using modified Stern-Volmer models, such as the ground-state complex model or the sphere of action model, to deconvolute the contributions of each quenching type. nih.govacs.org
Influence of Solvent Polarity and Binary Solvent Mixtures on Quenching
The efficiency of fluorescence quenching of this compound is significantly influenced by the polarity of the solvent medium. nih.govnih.gov Studies conducted in various solvents of differing polarities, as well as in binary solvent mixtures like acetonitrile (B52724) and 1,4-dioxane (B91453), reveal that quenching is more pronounced in polar solvents. nih.govnih.gov
In high-polarity solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), acetonitrile (ACN), methanol, ethanol, propanol (B110389), and dichloromethane (B109758) (DCM), diffusion-limited reactions become more prominent. nih.gov The quenching efficiency decreases as the viscosity of the medium increases, which is a characteristic of diffusion-controlled dynamic quenching. nih.gov The relationship between the Stern-Volmer quenching constant (KSV) and the dielectric constant (ε) of the solvents has been systematically studied to understand the role of the solvent environment in the quenching process. nih.gov In binary solvent mixtures, the composition of the mixture can be tuned to modulate the quenching efficiency, providing further insight into the specific and non-specific interactions between the fluorophore, quencher, and solvent molecules. nih.govnih.gov
Quencher Interactions (e.g., with Aniline)
Aniline has been extensively used as an effective quencher for the fluorescence of this compound. nih.govnih.govacs.orgnih.govacs.org The interaction leads to efficient fluorescence quenching, which has been analyzed through various quenching models. nih.govresearchgate.net The quenching mechanism is multifaceted, potentially involving charge transfer complexes, single-triplet conversions, and other chemical reactions. nih.gov
The interaction is strong enough to result in both collisional deactivation (dynamic quenching) and the formation of a ground-state complex (static quenching). researchgate.netresearchgate.net The upward curvature of the Stern-Volmer plots in all studied solvents confirms this dual mechanism. researchgate.netnih.gov Despite the clear evidence for complex quenching behavior, studies suggest that a simple ground-state complex formation model does not fully account for the observations, necessitating the use of models like the sphere of action to describe the static component accurately. researchgate.netnih.gov
Fluorescence Resonance Energy Transfer (FRET) Studies
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a suitable acceptor molecule. This phenomenon has been utilized to study the interaction of this compound with nanoparticles.
FRET with Nanoparticles (e.g., Silver Nanoparticles)
The interaction between this compound (acting as the donor) and silver nanoparticles (AgNPs, acting as the acceptor) has been investigated as a case of FRET. researchgate.netscispace.com In these studies, conducted in propanol at room temperature, the Stern-Volmer plot for the quenching of 2AHBC by AgNPs was found to be linear for both steady-state and transient-state fluorescence, suggesting a dominant quenching mechanism. researchgate.netresearchgate.net
By applying FRET theory, several key parameters of the interaction have beendetermined. researchgate.net These include the efficiency of energy transfer, the binding distance (distance between the donor and acceptor), the rate of energy transfer, the number of binding sites, and the association constant. researchgate.netresearchgate.net Such studies demonstrate the potential of using the FRET phenomenon between 2AHBC and nanoparticles for developing new analytical tools and understanding interactions at the nanoscale. researchgate.net
Determination of Binding Parameters and Energy Transfer Rates
The interaction of this compound, also known as 2AHBC, with other molecules can be effectively studied using fluorescence quenching methods. nih.gov In a notable study, the fluorescence quenching of 2AHBC by aniline was investigated in binary solvent mixtures of acetonitrile (ACN) and 1,4-dioxane (DXN) at room temperature. nih.govacs.org This process allows for the determination of binding parameters and the rates of energy transfer.
The study harnessed the fluorescence turn-off mechanism between the fluorescent 2AHBC and the non-fluorescent quencher, aniline. nih.gov The quenching process provides a basis for calculating the efficiency of energy transfer and the parameters that govern the binding interaction between the fluorophore and the quencher. The concentration of the solute was maintained at a minimum (1 × 10⁻⁶ M) to reduce self-quenching and reabsorption phenomena. acs.org
Optical Properties
The optical properties of this compound are characterized by its absorption and emission spectra, which are influenced by the surrounding solvent environment.
Emission Characteristics and Stokes Shift Analysis
The emission spectra of this compound exhibit a dependency on the polarity of the solvent. A significant bathochromic shift, or red shift, is observed in the fluorescence wavelength when moving from a high polarity solvent like acetonitrile to a low polarity solvent such as 1,4-dioxane. nih.gov This shift is attributed to the dipole-dipole interactions between the solute and solvent molecules, which are more pronounced in the excited state compared to the ground state. nih.gov
A slight bathochromic shift was also noted in the absorption spectra, which is indicative of the reactive nature of the solute in response to the polarity of the solvent mixtures. nih.govacs.org The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the change in the geometry of the molecule upon excitation. Studies on a related compound, 2-(3-oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester (2BME), have shown that the Stokes shift values in different solvents are indicative of the excited state dipole moment. researchgate.net
Table 1: Spectroscopic Data for this compound in the Presence of Aniline
| Quencher Concentration | Excitation Wavelength (nm) | Emission Wavelength (nm) | Peak Intensity |
| Varies | Not Specified | Not Specified | Varies |
| This table is based on data indicating that the excitation wavelength, emission wavelength, and peak intensity of the fluorophore were recorded at different quencher concentrations. nih.govacs.org |
Excited-State Dynamics and Potential Energy Surface Mapping (for related chromene systems, applicable to derivatives)
Understanding the excited-state dynamics is crucial for elucidating the photophysical and photochemical behavior of molecules. For chromene systems and their derivatives, the potential energy surfaces (PES) of their electronic states dictate the pathways of light-driven reactions. rsc.org The shape of these surfaces, particularly around minima, determines the vibrational spectra, while the separation between them corresponds to the electronic spectrum. wayne.edu
Light-driven molecular reactions are governed by the landscape of the excited-state potential energy, with critical points like conical intersections and intersystem crossing points determining the probabilities of transitions between different electronic states. rsc.org While direct experimental mapping of these surfaces for this compound is not detailed in the provided context, the principles applied to related systems are highly relevant.
Methods based on density-functional theory (DFT), such as the ΔSCF method, are employed to perform first-principles calculations of potential-energy surfaces for excited states. nih.gov These computational approaches model excited states by considering electron-hole pairs, which correspond to internal electron transfers within the molecule. nih.gov For extended systems, these methods have proven to be very promising. nih.gov The exploration of these surfaces can reveal reaction mechanisms and the dynamics of the molecule as it transitions from an excited state back to the ground state. wayne.edu
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations have been instrumental in exploring the potential biological targets of 2-acetyl-3H-benzo[f]chromen-3-one and predicting its binding affinity. nih.govorcid.orgorcid.org These computational studies calculate the preferred orientation and interaction energy of the compound when bound to a specific protein target.
One study identified Erythronate-4-phosphate dehydrogenase as a potential target for this compound. nih.gov The crystal structure of this protein was obtained from the Protein Data Bank, and Autodock Vina was used to perform the docking calculations. nih.gov The results are typically evaluated based on the binding affinity score, which indicates the strength of the interaction, and the specific interactions with key amino acid residues within the binding site. nih.govacs.org For instance, the binding affinity of this compound with Erythronate-4-phosphate dehydrogenase was determined to select the best-fit conformation. acs.org
The general procedure for such a study involves obtaining the 3D structure of the ligand, in this case, this compound, often from databases like PubChem. nih.gov The structure is then optimized, and multiple conformations are generated. nih.gov The target protein structure is prepared by removing water molecules and any co-crystallized ligands to define the binding site. nih.govacs.org The docking simulation then places the ligand conformations into the binding site and scores them based on a scoring function that estimates the binding free energy. nih.gov
| Parameter | Details | Reference |
|---|---|---|
| Software | Autodock Vina | |
| Target Protein | Erythronate-4-phosphate dehydrogenase | nih.gov |
| Ligand Source | PubChem (Pubchem id: 748172) | nih.gov |
| Ligand Optimization | Open Babel, 5000 minimization steps, weighted rotor search, steepest descent method | nih.gov |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. mcours.netresearchgate.net For this compound, DFT calculations have been employed to understand its electronic behavior and predict its spectroscopic characteristics. mcours.netrsc.org
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited.
Studies on this compound have utilized DFT calculations, often with the B3LYP functional and a basis set like 6-31+g(d,p), to compute these molecular orbitals. mcours.netresearchgate.net The calculations can be performed in different solvent environments using models like the polarizable continuum model (PCM) to simulate the effect of the solvent on the electronic properties. mcours.netrsc.org The electron density in the HOMO and LUMO orbitals has also been determined through DFT studies. researchgate.net
Prediction of Spectroscopic Properties
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption and emission spectra of molecules. mcours.netrsc.org For this compound, TD-DFT has been used to investigate its fluorescence properties, including the excitation and emission wavelengths. rsc.org These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and gain a deeper understanding of the electronic transitions involved. researchgate.net
In Silico Prediction of Bioactivity and Pharmacokinetic Properties (e.g., Drug-likeness)
Computational methods are widely used to predict the bioactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of potential drug candidates. sci-hub.boxardc.edu.au For this compound, in silico tools have been used to assess its drug-likeness and predict its ADMET profile. nih.govacs.org
One of the most common tools for evaluating drug-likeness is Lipinski's rule of five. sci-hub.box Studies have shown that this compound passes Lipinski's rule, suggesting it has favorable properties for oral bioavailability. nih.gov Furthermore, predictions have indicated that the compound has high gastrointestinal (GI) absorption and can permeate the blood-brain barrier (BBB). nih.govacs.org These predictions are based on the molecular properties of the compound, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sci-hub.box
| Property | Prediction | Reference |
|---|---|---|
| Lipinski's Rule of Five | Passed | nih.gov |
| GI Absorption | High | nih.govacs.org |
| Blood-Brain Barrier (BBB) Permeation | Permeable | nih.govacs.org |
Quantum Chemical Calculations for Reaction Mechanisms and Intermediates
Quantum chemical calculations, such as DFT, are valuable for investigating reaction mechanisms and identifying transient intermediates. For derivatives of this compound, these methods can be used to understand the pathways of chemical transformations. For example, in the Claisen-Schmidt condensation reaction of this compound with an aldehyde, quantum chemical calculations could elucidate the structure and stability of the resulting chalcone (B49325) intermediate. researchgate.net While specific studies on the reaction mechanisms of this compound using quantum chemical calculations are not extensively detailed in the provided results, this remains a potential area for future research.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and stability over time. For this compound and its derivatives, MD simulations can be used to explore the conformational landscape and understand how the molecule behaves in different environments, such as in solution or when bound to a protein.
Research Applications and Emerging Technologies Non Clinical Focus
Development of Fluorescent Probes and Chemosensors
The development of fluorescent probes and chemosensors is a significant area of research, with applications ranging from environmental monitoring to biological imaging. The benzo[f]chromen-3-one core, with its extended π-conjugation, provides a robust platform for the design of new sensory molecules.
Design of Selective Sensing Systems (e.g., for Metal Ions like Fe³⁺)
The design of selective chemosensors for metal ions is crucial due to their biological and environmental importance. While research on 2-acetyl-3H-benzo[f]chromen-3-one as a direct sensor is emerging, studies on related benzochromene and coumarin (B35378) derivatives highlight the potential of this structural class. For instance, benzo[de]chromene derivatives have been shown to exhibit concentration-dependent fluorescence quenching in the presence of ferric ions (Fe³⁺), suggesting their utility in the recognition of this important metal ion. mdpi.comnih.gov This "turn-off" sensing mechanism is often attributed to the coordination of the metal ion with heteroatoms in the organic molecule, which facilitates a photoinduced electron transfer (PET) process, thereby quenching the fluorescence.
The general principle involves designing a molecule where the benzo[f]chromen-3-one acts as the fluorophore. A specific receptor unit, capable of selectively binding with the target analyte (e.g., Fe³⁺), is then incorporated into the structure. Upon binding, the electronic properties of the fluorophore are altered, leading to a detectable change in the fluorescence signal. The acetyl group in this compound could potentially serve as a binding site or be chemically modified to create a more selective receptor for ions like Fe³⁺. Research on other quinoline (B57606) and benzothiazole-based fluorescent sensors has successfully demonstrated this strategy for Fe³⁺ detection in aqueous solutions and even within living cells. nih.govresearchgate.net
Materials Science Applications
The inherent properties of this compound, such as its fluorescence and potential for antimicrobial activity, make it an attractive component for the development of new materials with advanced functionalities.
Fluorescent Brighteners
Fluorescent brighteners, or optical brightening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon makes materials appear whiter and brighter. Derivatives of 3H-benzo[f]chromen-3-one have been synthesized and investigated as blue fluorescent brighteners. ontosight.ai These compounds exhibit moderate to low emission intensities in solution and show emission responses in the blue part of the spectrum. The extended conjugation of the benzocoumarin ring system is key to this property. While specific studies on the application of this compound as a fluorescent brightener are not extensively documented, its structural similarity to known benzocoumarin brighteners suggests its potential in this area.
Incorporation into Antimicrobial Coatings and Polymeric Materials
There is a growing demand for materials with antimicrobial properties to prevent the spread of harmful microorganisms. Research has indicated that this compound possesses antimicrobial properties against certain bacteria and fungi. researchgate.netontosight.ai This has led to the exploration of incorporating this and other coumarin derivatives into coatings and polymeric materials.
For example, a coumarin polyester (B1180765) with pendant cationic amine groups has been synthesized for use in polymeric antimicrobial coatings. nih.gov The antibacterial efficacy of such coatings against both Escherichia coli and Staphylococcus aureus has been demonstrated. Furthermore, various coumarin derivatives have been shown to inhibit biofilm formation, a critical aspect of many persistent infections. nih.govplos.orgdp.tech The incorporation of this compound into polymer backbones could lead to the development of novel antimicrobial surfaces for medical devices, food packaging, and other applications where hygiene is critical.
Probing Biophysical and Biochemical Systems using Fluorescence Quenching
Fluorescence quenching is a powerful technique to study the interactions between molecules. It involves a decrease in the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. Studies on this compound have utilized this phenomenon to investigate biophysical and biochemical systems. nih.gov
A notable study investigated the bimolecular fluorescence quenching of this compound (abbreviated as 2AHBC) by aniline (B41778) in various solvent mixtures. nih.gov The results indicated an efficient quenching process. The data was analyzed using the Stern-Volmer equation, and the observed upward curvature in the plots suggested the presence of a static quenching mechanism in addition to dynamic quenching. This implies the formation of a non-fluorescent complex between the excited state of this compound and aniline. Such studies provide valuable insights into the kinetics and mechanisms of molecular interactions in different environments, which is fundamental to understanding more complex biological processes.
Catalyst Development for Organic Reactions
While there is no direct evidence of this compound itself being used as a catalyst, the broader class of chromene and coumarin derivatives is central to the field of catalyst development. Research in this area often focuses on the efficient and selective synthesis of these valuable heterocyclic scaffolds using catalytic methods.
For instance, asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral coumarin derivatives. beilstein-journals.org Chiral catalysts, such as those derived from cinchona alkaloids or amino acids, can control the stereochemical outcome of reactions, leading to the production of enantiomerically pure compounds, which is often crucial for their biological activity.
Furthermore, photocatalytic methods are being developed for the synthesis of benzo[f]chromenes. rsc.org These methods utilize light energy to drive chemical reactions, often under mild conditions. For example, the one-pot photocatalytic synthesis of benzo[f]chromene has been achieved using a nano-SnO₂/TiO₂ composite as the photocatalyst. rsc.org The development of such catalytic systems is essential for the sustainable and efficient production of this compound and its derivatives, which in turn can be used in the applications described above.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-acetyl-3H-benzo[f]chromen-3-one, and how do reaction conditions influence yield?
- Methodological Answer : Two primary synthetic routes are documented:
- Claisen-Schmidt Condensation : Reacting this compound with 4-hydroxybenzaldehyde in a basic medium (e.g., NaOH/EtOH) to form chalcone derivatives. This method is scalable and achieves good yields (~70–80%) .
- Naphthaldehyde Route : Condensation of 1-hydroxy-2-naphthaldehyde with ethyl acetoacetate using piperidine as a catalyst, yielding the chromenone core. Microwave irradiation can enhance reaction efficiency (93% yield reported) .
Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the acetyl group (δ ~2.80 ppm for CH₃) and aromatic protons (δ 7.48–9.32 ppm). ¹³C data (e.g., δ 195.54 ppm for the ketone) validate the chromenone backbone .
- FT-IR : Key peaks include C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
- Elemental Analysis : Used to verify molecular formula (e.g., C₁₉H₁₄O₃) and purity .
Advanced Research Questions
Q. How can the photophysical properties of this compound be exploited in fluorescence-based studies?
- Methodological Answer :
- Solvent-Dependent Fluorescence Quenching : The compound exhibits bimolecular fluorescence quenching in polar solvents (e.g., ethanol), with Stern-Volmer constants (KSV) indicating dynamic quenching mechanisms. This property is useful for designing optical sensors or studying molecular interactions .
- Applications : Fluorescence resonance energy transfer (FRET) studies to probe binding with biomolecules (e.g., DNA or proteins) .
Q. What strategies enhance the bioactivity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Derivatization : Esterification with non-steroidal anti-inflammatory drug (NSAID) moieties (e.g., ibuprofen) improves anticancer and antimicrobial activity. For example, chalcone-NSAID hybrids show IC50 values comparable to standard drugs in MTT assays .
- SAR Insights :
- Substitution at C-2 : Acetyl groups enhance electron-withdrawing effects, stabilizing reactive intermediates.
- Benzyloxy Modifications : Increase lipophilicity, improving membrane permeability and bioavailability .
- In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or bacterial enzymes .
Q. How does this compound interact with biological macromolecules, and what experimental models validate these interactions?
- Methodological Answer :
- DNA Binding Studies : Ethidium bromide displacement assays and gel electrophoresis demonstrate intercalation or groove-binding modes. For example, derivatives with oxadiazole substituents show potent DNA cleavage activity via radical mechanisms .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR-TK) using colorimetric substrates (e.g., ATP-competitive ELISA) quantify IC50 values .
- Cell-Based Models : Anticancer activity is tested against HeLa or MCF-7 cells, with apoptosis markers (e.g., caspase-3 activation) measured via flow cytometry .
Contradictions and Resolutions
- Synthetic Yield Discrepancies : Microwave-assisted synthesis (93% yield ) vs. conventional methods (70–80% ). Resolution: Optimize microwave parameters (power, time) for reproducibility.
- Bioactivity Variability : Derivatives with fluorophenyl groups show higher antimicrobial activity than chlorophenyl analogs . Resolution: Conduct DFT calculations to evaluate electronic effects on bioactivity.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
